molecular formula C6H10N4O2 B1376750 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid CAS No. 1267751-57-4

2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Cat. No. B1376750
CAS RN: 1267751-57-4
M. Wt: 170.17 g/mol
InChI Key: XJDCALQXLFYKNE-UHFFFAOYSA-N
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Description

“2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C6H10N4O2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid” consists of a tetrazole ring attached to a propan-2-yl group and an acetic acid group . Tetrazole is a five-membered ring with four nitrogen atoms and one carbon atom .

Scientific Research Applications

Synthesis and Metabolic Studies

  • Synthesis for Metabolic Profiling : Tetrazoles like 2-(1H-tetrazol-5-yl)acetic acid, a related compound, are essential in synthesizing biologically active molecules. This particular tetrazole was used as an intermediate in metabolic profiling studies, demonstrating its significance in the discovery phase of drug development (Maxwell & Tran, 2017).

Antifungal Applications

  • Antifungal Activity : A study on 4-(5-aryl-2H-tetrazol-2-yl)butan-2-ol and related compounds, including 1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate, revealed significant inhibitory effects against Candida albicans, suggesting potential applications in developing new antifungals (Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015).

Coordination Complexes and Luminescence

  • Coordination Complexes and Optical Applications : The use of bifunctional 5-substituted tetrazolatecarboxylate ligands, similar in structure to 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid, in creating lanthanum complexes has been explored. These complexes exhibit ligand-centered luminescence, making them potential materials for optical applications (Shen et al., 2016).

Chemical Analysis and Decomposition Studies

  • Thermal Decomposition and Photochemistry : The study of (tetrazol-5-yl)acetic acid, a compound structurally similar to 2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid, included analysis of its thermal decomposition and photochemistry. This research is vital in understanding the stability and chemical behavior of tetrazole-based compounds (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).

Superoxide Scavenging and Anti-Inflammatory Potential

  • Superoxide Scavenging Activity : Research on 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, which are related to the compound of interest, showed effectiveness as in vitro superoxide scavengers. However, their in vivo anti-inflammatory potential was not significant, highlighting the need for further study in this area (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

properties

IUPAC Name

2-(5-propan-2-yltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)6-7-8-9-10(6)3-5(11)12/h4H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDCALQXLFYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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